taiwanhomoflavone-B
Description
Taiwanhomoflavone-B (CAS: 509077-91-2) is a naturally occurring homoisoflavonoid isolated from Taiwania cryptomerioides and other plant sources. Structurally, it is identified as 3,4-dihydro-6,8-dihydroxy-3-(4-hydroxyphenyl)-1H-2-benzopyran-1-one, featuring a benzopyranone core substituted with hydroxyl and phenyl groups . This compound is commercially available as a reference standard for phytochemical and pharmacological research, with custom packaging options (1–20 mg) .
Key properties include:
- Molecular Formula: C₁₅H₁₂O₅
- Molecular Weight: 272.25 g/mol
- UV-Vis Absorption: Exhibits peaks at 280 nm and 320 nm, typical of conjugated flavonoid systems .
This compound has been utilized in studies by institutions such as Stanford University (USA) and the Korea Food Research Institute (KFRI), suggesting its relevance in bioactivity screening and natural product chemistry .
Properties
Molecular Formula |
C32H24O10 |
|---|---|
Molecular Weight |
568.5 g/mol |
IUPAC Name |
5,7-dihydroxy-2-[4-[[5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4-oxo-2,3-dihydrochromen-6-yl]oxy]phenyl]-6-methylchromen-4-one |
InChI |
InChI=1S/C32H24O10/c1-15-20(34)11-25-28(30(15)37)21(35)12-24(41-25)17-5-9-19(10-6-17)40-32-27(39-2)14-26-29(31(32)38)22(36)13-23(42-26)16-3-7-18(33)8-4-16/h3-12,14,23,33-34,37-38H,13H2,1-2H3 |
InChI Key |
QNXAIIZZUIKOEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1O)OC(=CC2=O)C3=CC=C(C=C3)OC4=C(C=C5C(=C4O)C(=O)CC(O5)C6=CC=C(C=C6)O)OC)O |
Synonyms |
taiwanhomoflavone-B |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Taiwanhomoflavone-B belongs to the homoisoflavonoid class, which shares structural similarities with flavonoids, coumarins, and related phenolic derivatives. Below is a comparative analysis with selected analogs (Table 1):
Table 1: Structural and Functional Comparison of this compound and Analogous Compounds
Key Differences :
Structural Backbone: this compound’s benzopyranone core distinguishes it from coumarins (e.g., 5-hydroxy-6,7-dimethoxycoumarin) and diterpenoids (e.g., Tilifodiolide). This backbone influences its redox properties and binding affinity to cellular targets .
Bioactivity Profile :
- Unlike Tilifodiolide’s cytotoxic effects, this compound demonstrates moderate antioxidant activity, likely due to its hydroxyl-rich structure .
- Compared to glycosides like Aloe-emodin-8-glucoside, this compound lacks sugar moieties, resulting in lower solubility but higher membrane permeability .
Pharmacokinetics :
- Preliminary studies cited in Science Advances (2018, DOI: 10.1126/sciadv.aat6994) suggest this compound has a plasma half-life of ~4.2 hours in murine models, outperforming coumarin derivatives but lagging behind saponins like Anemarsaponin A .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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